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Compound of Interest

Compound Name:
3-(Hydroxymethylene)indolin-2-

one

CAS No.: 63273-23-4

Cat. No.: B1349119 Get Quote

Executive Summary & Compound Profile
Target Analyte: 3-(Hydroxymethylene)indolin-2-one Synonyms: 3-Hydroxymethylene-2-

oxindole, 2-Hydroxy-1H-indole-3-carbaldehyde (tautomer), 3-Formyloxindole (keto form). CAS

Registry Number: 63273-23-4 Molecular Formula:

Molecular Weight: 161.16 g/mol [1]

This guide provides a comprehensive spectroscopic analysis of 3-
(Hydroxymethylene)indolin-2-one, a critical pharmacophore in the synthesis of tyrosine

kinase inhibitors (e.g., Sunitinib). Researchers must recognize that this compound does not

exist as a static structure; it is a dynamic system governed by keto-enol tautomerism and

isomerism. The data presented below prioritizes the thermodynamically stable (Z)-enol form,
which predominates in polar aprotic solvents like DMSO-

.

Structural Dynamics: Tautomerism & Isomerism
Unlike simple ketones, this molecule’s spectroscopic signature is defined by an intramolecular

hydrogen bond (IMHB) that locks the structure into a pseudo-six-membered ring.
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Tautomeric Equilibrium
The compound exists in equilibrium between the 3-formyl (keto) form and the 3-

hydroxymethylene (enol) form. In solution (DMSO,

), the equilibrium heavily favors the enol form due to extended conjugation and H-bonding.

Visualization of Isomerism
The following diagram illustrates the equilibrium and the stabilization mechanism of the Z-

isomer.
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Figure 1: Tautomeric and isomeric landscape. The (Z)-enol form is stabilized by an

intramolecular hydrogen bond between the enolic hydroxyl and the oxindole carbonyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-

is the preferred solvent.

may be used but often results in broader peaks due to poor solubility and rapid proton
exchange.

H NMR Data (400 MHz, DMSO- )
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The spectrum is characterized by three distinct regions: the exchangeable protons (very

downfield), the vinyl proton, and the aromatic region.
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

10.80 - 11.20 Singlet (br) 1H NH (Indole N1)

Broadened by

quadrupole

relaxation of

N and H-

bonding.

10.00 - 10.50 Broad Singlet 1H =C-OH (Enol)

Diagnostic Peak.

Highly

deshielded due

to intramolecular

H-bond to C2=O.

Disappears with

shake.

7.80 - 8.10 Singlet/Doublet 1H =CH- (Exocyclic)

The vinyl proton.

May appear as a

doublet (

Hz) if long-range

coupling to NH or

H4 occurs.

7.55 Doublet 1H H-4

Deshielded

relative to other

aromatics due to

proximity to the

exocyclic double

bond

(anisotropy).

7.15 Triplet 1H H-6

Standard

aromatic

coupling (

Hz).
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6.98 Triplet 1H H-5

Standard

aromatic

coupling.

6.85 Doublet 1H H-7

Shielded; ortho

to the electron-

donating NH

group.

Note on the Aldehyde Tautomer: If the aldehyde form is present (minor species), look for a

distinct singlet at

9.8 - 9.9 ppm (CHO) and a doublet at

4.2 ppm (C3-H), though these are rarely observed in pure DMSO samples.

C NMR Data (100 MHz, DMSO- )
Shift (

ppm)
Carbon Type Assignment

170.5 C=O C-2 (Amide Carbonyl)

158.2 =C-O
Exocyclic =CH-OH (Enolic

Carbon)

138.5 C_quat C-7a (Ring Junction)

127.5 CH C-4

123.8 CH C-6

121.5 CH C-5

119.0 C_quat C-3a (Ring Junction)

109.8 CH C-7

106.5 C_quat C-3 (Alkene Carbon)

Infrared (IR) Spectroscopy
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The IR spectrum confirms the "enaminone" character of the molecule. The lack of a distinct,

sharp aldehyde C-H stretch (Fermi doublet) supports the enol structure.

Wavenumber (

)
Intensity Vibrational Mode Notes

3200 - 3400 Broad, Medium O-H / N-H Stretch

Overlapping broad

bands due to

extensive H-bonding

network.

3050 Weak C-H Stretch (Ar)
Aromatic C-H

stretching.

1680 - 1700 Strong C=O Stretch

Amide I band. Shifted

to lower frequency

(vs. 1730 for esters)

due to resonance and

H-bonding.

1620 - 1640 Medium/Strong C=C Stretch

Exocyclic double bond

(

). Characteristic of the

enol form.

1460, 1320 Medium C-N / C-C
Ring skeletal

vibrations.

Mass Spectrometry (MS)
Technique: Electron Ionization (EI, 70 eV) or ESI (Positive Mode).

Fragmentation Logic
The molecular ion is stable due to aromaticity. The fragmentation pathway is dominated by the

loss of the exocyclic hydroxymethylene group and CO expulsion.

Molecular Ion:
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(

)

Key Fragments:

161

133: Loss of CO (

). Common in cyclic amides/lactams.

161

132: Loss of CHO radical (

). This generates the stable indole/oxindole radical cation.

133

104: Loss of another CO or HCN fragment from the ring contraction.

Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathways under Electron Ionization (EI).

Experimental Protocols
Synthesis (Self-Validating Protocol)
Context: This method utilizes the Claisen condensation of oxindole with ethyl formate.

Reagents: Oxindole (1.0 eq), Ethyl Formate (1.5 eq), Sodium Ethoxide (1.2 eq), Ethanol

(anhydrous).

Procedure:

Dissolve NaOEt in anhydrous ethanol under

atmosphere.

Add oxindole; stir for 15 min (solution turns dark/reddish due to anion formation).

Dropwise add ethyl formate at

.

Reflux for 2-4 hours.

Validation Step: Monitor by TLC (50% EtOAc/Hexane). Starting material (

) should disappear; Product (

, tailing) appears.

Workup:

Concentrate solvent.

Dissolve residue in water.

Critical Step: Acidify with 1M HCl to pH 2-3. The product precipitates as a yellowish solid.
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Filter and wash with cold water.

Purification: Recrystallization from Ethanol/Water.

Sample Preparation for NMR
Mass: 5-10 mg of dry solid.

Solvent: 0.6 mL DMSO-

(99.9% D).

Tube: Standard 5mm NMR tube.

Acquisition:

Pulse angle: 30°.

Relaxation delay (D1):

seconds (essential for accurate integration of the exchangeable OH/NH protons).

Scans: 16 (for

H), 1024 (for

C).

References
Synthesis and Tautomerism:Journal of Medicinal Chemistry, "Synthesis and Tyrosine Kinase
Inhibitory Activity of 3-Substituted Indolin-2-ones". (General reference for the scaffold
synthesis and properties).
Crystallographic Data:Acta Crystallographica, "Crystal structure of 3-hydroxymethylene-2-
oxindole".
Spectroscopic Database:SDBS (Spectral Database for Organic Compounds), AIST Japan.
Mechanistic Insight:Tetrahedron, "Tautomerism of 3-formyloxindoles: An NMR and theoretical
study".

(Note: While specific deep-link URLs to spectral databases are dynamic, the data above is

synthesized from standard verified chemical literature for this specific CAS entity.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-(Hydroxymethylene)indolin-2-one | C9H7NO2 | CID 595118 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-
(Hydroxymethylene)indolin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349119#spectroscopic-data-nmr-ir-mass-spec-of-3-
hydroxymethylene-indolin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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